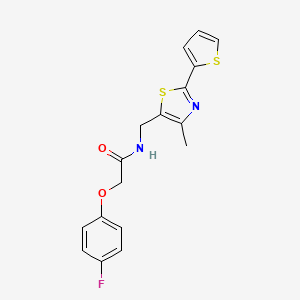

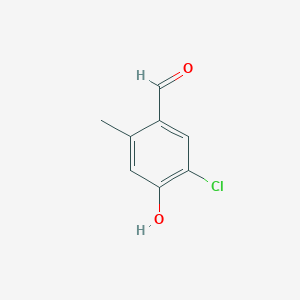

![molecular formula C9H6O4S B2420199 Benzo[b]thiophene-5-carboxylic acid, 1,1-dioxide CAS No. 226259-47-8](/img/structure/B2420199.png)

Benzo[b]thiophene-5-carboxylic acid, 1,1-dioxide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Benzo[b]thiophene-5-carboxylic acid, 1,1-dioxide is a chemical compound with the CAS Number: 226259-47-8 and a molecular weight of 210.21 .

Synthesis Analysis

There are several methods for the synthesis of thiophene derivatives. One method involves the reaction of sulfonhydrazides with internal alkynes at room temperature in undivided cells by constant current electrolysis . Another method involves the RhScientific Research Applications

Synthesis and Chemical Applications

Benzo[b]thiophene 1,1-dioxides have been extensively studied in the field of organic chemistry, particularly for their role in synthesis. A notable application includes the copper(I)-catalyzed sulfonylation of (2-alkynylaryl)boronic acids using DABSO, leading to the efficient production of benzo[b]thiophene 1,1-dioxides (Mao, Zheng, Xia, & Wu, 2016). Another study explored the thermal and photodimerization of benzo[b]thiophen-3-carboxylic acid 1,1-dioxide, demonstrating its potential in creating 'head-to-head' type cyclobutane structures (Davies, Ennis, Mahavera, & Porter, 1977).

Pharmaceutical and Medicinal Chemistry

Benzo[b]thiophene derivatives are of great interest in medicinal chemistry due to their wide range of pharmacological properties. For example, some derivatives like thiadiazoles, oxadiazoles, pyrazolin, and diaryl pyrazoles show significant antibacterial, antifungal, and anti-inflammatory activities (Isloor, Kalluraya, & Pai, 2010). Similarly, 5-substituted benzo[b]thiophene derivatives have been synthesized and evaluated for their anti-inflammatory properties (Radwan, Shehab, & El-Shenawy, 2009).

Dye and Pigment Industry

In the dye and pigment industry, benzo[b]thiophene-3(2H)-one-1,1-dioxide has been utilized in various synthetic transformations to create a range of dyes with desirable coloristic and dyeing properties on polyester (Bhatti & Seshadri, 2004).

Environmental and Photochemical Studies

Benzo[b]thiophene compounds have been the subject of environmental studies, particularly in relation to their degradation and photochemical reactions. Studies on the photochemical degradation of monomethylated benzo[b]thiophenes in aqueous solutions have provided insights into the fate of crude oil components after spills, highlighting the oxidation of thiophene rings and subsequent formation of 2-sulfobenzoic acids (Bobinger & Andersson, 1998).

Mechanism of Action

Mode of Action

It’s known that the compound can undergo reactions with arylboronic acids via c–h activation, followed by pd (ii)-catalyzed arylation . This suggests that the compound might interact with its targets through similar chemical reactions, leading to changes in the target molecules.

Result of Action

It’s known that the compound can undergo oxidative cross-coupling with arylboronic acids . This suggests that the compound might induce changes in the target molecules, potentially leading to various cellular effects.

Action Environment

The action, efficacy, and stability of Benzo[b]thiophene-5-carboxylic acid 1,1-dioxide can be influenced by various environmental factors. For instance, it’s known that thiophene 1,1-dioxide can easily undergo desulfonylative transformation to afford a dimer even at temperatures less than 40°C . This suggests that temperature and other environmental conditions could affect the stability and action of the compound.

Biochemical Analysis

Properties

IUPAC Name |

1,1-dioxo-1-benzothiophene-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6O4S/c10-9(11)7-1-2-8-6(5-7)3-4-14(8,12)13/h1-5H,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJBAZFOFYZODKB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CS2(=O)=O)C=C1C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

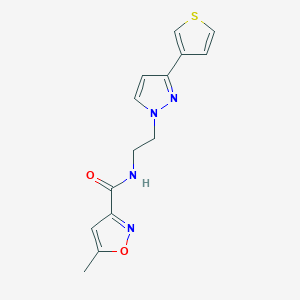

![1-[(2-chloro-6-fluorophenyl)methyl]-2-methyl-1H-1,3-benzodiazole](/img/structure/B2420116.png)

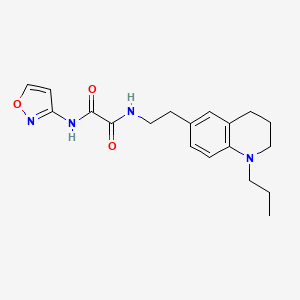

![4-bromo-1-propyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole](/img/structure/B2420124.png)

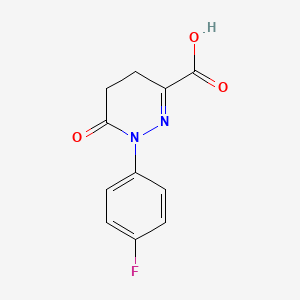

![1,3-Dimethyl-8-[4-(2-methylpropoxy)phenyl]-1,3,5-trihydroimidazolidino[1,2-h]p urine-2,4-dione](/img/structure/B2420131.png)

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-(4-methoxyphenyl)propanamide](/img/structure/B2420136.png)

![N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)cyclohexanecarboxamide](/img/structure/B2420138.png)